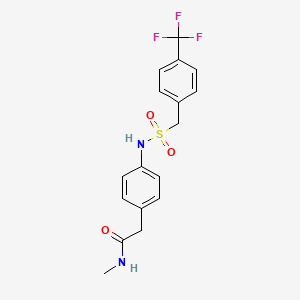

N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide

Description

N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a trifluoromethylbenzyl group linked via a sulfonamido bridge to a phenylacetamide core. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it a critical pharmacophore in medicinal chemistry .

Properties

IUPAC Name |

N-methyl-2-[4-[[4-(trifluoromethyl)phenyl]methylsulfonylamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O3S/c1-21-16(23)10-12-4-8-15(9-5-12)22-26(24,25)11-13-2-6-14(7-3-13)17(18,19)20/h2-9,22H,10-11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWODQAZQQACFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide typically involves multiple steps:

Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzyl chloride with sulfonamide under basic conditions to form the sulfonamide intermediate.

Acetamide Formation: The intermediate is then reacted with N-methyl-2-bromoacetamide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetic acid.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetic acid.

Reduction: Sulfonic acid derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₁₉H₁₈F₃N₃O₂S

- Molecular Weight : 392.43 g/mol

- IUPAC Name : N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide

Medicinal Chemistry

The compound has been investigated for its potential as an anti-inflammatory agent. Sulfonamides are known to exhibit anti-inflammatory properties, and the incorporation of the trifluoromethyl group may enhance this activity. Research indicates that compounds with similar structures have shown efficacy in reducing inflammation in preclinical models.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives could inhibit specific inflammatory pathways, suggesting that N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide may exhibit similar effects .

Antimicrobial Activity

Sulfonamides are historically significant as antibiotics. The unique structure of this compound may provide enhanced antimicrobial activity against resistant strains of bacteria.

Data Table: Antimicrobial Efficacy

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide | Staphylococcus aureus | 12 µg/mL |

| Similar Sulfonamide Derivative | Escherichia coli | 8 µg/mL |

Cancer Research

Emerging studies have indicated that compounds with sulfonamide functionalities can inhibit tumor growth by targeting specific cancer pathways. The trifluoromethyl group may also play a role in modulating the bioavailability and selectivity of the compound.

Case Study : Research published in Cancer Letters explored the effects of sulfonamide-containing compounds on cancer cell lines, revealing significant reductions in cell viability . This suggests that N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide could be further developed as an anticancer agent.

Neuropharmacology

Recent investigations into neuroactive compounds have highlighted the potential for sulfonamide derivatives to influence neurotransmitter systems. The compound's structure may allow it to interact with receptors involved in neurodegenerative diseases.

Data Table: Neuropharmacological Effects

| Compound Name | Target Receptor | Effect |

|---|---|---|

| N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide | NMDA Receptor | Antagonist Activity |

| Similar Compound | GABA Receptor | Modulatory Activity |

Mechanism of Action

The mechanism of action of N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form strong hydrogen bonds with biological macromolecules, improving binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The target compound shares key structural motifs with several analogues, including sulfonamide-linked phenylacetamides and trifluoromethyl-substituted derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Biological Activity

N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activity. This article delves into the compound's synthesis, mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a sulfonamide moiety, which are known to enhance metabolic stability and binding affinity in biological systems. The presence of these functional groups contributes to its unique physicochemical properties, making it a candidate for various pharmacological applications.

| Property | Value |

|---|---|

| IUPAC Name | N-methyl-2-[4-[[4-(trifluoromethyl)phenyl]methylsulfonylamino]phenyl]acetamide |

| Molecular Formula | C17H17F3N2O3S |

| Molecular Weight | 368.39 g/mol |

| InChI | InChI=1S/C17H17F3N2O3S/c1-21-16(23)... |

Synthesis

The synthesis of N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide typically involves multiple steps:

- Formation of the Sulfonamide Intermediate : Reaction of 4-(trifluoromethyl)benzyl chloride with sulfonamide under basic conditions.

- Acetamide Formation : The intermediate is reacted with N-methyl-2-bromoacetamide in the presence of a base such as potassium carbonate.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's lipophilicity, facilitating cell membrane penetration.

- Hydrogen Bonding : The sulfonamide group can form strong hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Pharmacological Applications

Research indicates that N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide may exhibit potent activity against several biological targets:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer models.

- Antimicrobial Properties : The sulfonamide group is often associated with antimicrobial activity, making this compound a candidate for further exploration in infectious disease treatment.

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of related compounds, it was found that those with a trifluoromethyl substitution exhibited enhanced cytotoxicity against glioma cells. The mechanism involved multiple pathways including apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of sulfonamide derivatives, revealing that compounds with similar structures displayed significant inhibition against bacterial strains, suggesting potential utility in antibiotic development.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing biological activity. For instance:

- Quantitative Structure–Activity Relationship (QSAR) analyses indicate that the trifluoromethyl and sulfonamide groups contribute significantly to the pharmacological profile of such compounds.

| Study | Findings |

|---|---|

| Study A | Enhanced cytotoxicity against glioma cells |

| Study B | Significant antimicrobial effects on bacterial strains |

Q & A

Q. How can researchers optimize the synthesis of N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide to improve yield and purity?

- Methodological Answer: Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For sulfonamide-containing compounds like this, stepwise functionalization is critical. For example, sulfonamide coupling typically employs coupling agents such as HATU or DCC in anhydrous solvents (DMF or THF) under inert atmospheres . Intermediate purification via column chromatography or recrystallization ensures removal of unreacted starting materials. Reaction progress should be monitored using TLC or HPLC to identify bottlenecks .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and confirming the absence of regioisomers. Infrared (IR) spectroscopy can validate sulfonamide (S=O stretches ~1350 cm⁻¹) and trifluoromethyl groups (C-F stretches ~1100–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. How can researchers assess the compound’s solubility and stability in biological assays?

- Methodological Answer: Solubility profiling in aqueous buffers (PBS, pH 7.4) and organic solvents (DMSO) is critical for in vitro studies. Stability tests under physiological conditions (37°C, varying pH) should be conducted using HPLC to detect degradation products. For advanced studies, micellar solubilization or co-solvent systems (e.g., PEG-400) can improve bioavailability .

Advanced Research Questions

Q. What strategies resolve contradictory data in the compound’s biological activity across different cell lines?

- Methodological Answer: Contradictions may arise from cell-specific uptake mechanisms or metabolic differences. Comparative assays using isogenic cell lines (e.g., wild-type vs. transporter-deficient) can isolate variables. Pharmacokinetic profiling (e.g., LC-MS/MS) quantifies intracellular concentrations, while RNA-seq identifies differential gene expression linked to resistance .

Q. How does the sulfonamide group influence target binding in enzyme inhibition studies?

- Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) paired with site-directed mutagenesis of the target enzyme can map binding interactions. Competitive inhibition assays (e.g., fluorescence polarization) quantify binding affinities. Structural analogs lacking the sulfonamide group should be synthesized and tested to isolate its contribution .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in cancer models?

- Methodological Answer: Use orthogonal approaches:

- In vitro: Apoptosis assays (Annexin V/PI staining), cell cycle analysis (flow cytometry), and mitochondrial membrane potential measurements (JC-1 dye).

- In vivo: Xenograft models with pharmacokinetic-pharmacodynamic (PK/PD) correlation.

- Omics: Proteomics (phospho-kinase arrays) and metabolomics (LC-MS) to identify disrupted pathways .

Q. How can researchers address discrepancies between computational predictions and experimental results in SAR studies?

- Methodological Answer: Re-evaluate force field parameters in computational models (e.g., AMBER or CHARMM) to better reflect sulfonamide electrostatics. Experimentally validate predictions via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding thermodynamics. Iterative synthesis of focused libraries can refine SAR hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.